

Deepoxy-deoxynivalenol (DOM-1): A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Deepoxy-deoxynivalenol	
Cat. No.:	B1670184	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deepoxy-deoxynivalenol (DOM-1) is a principal metabolite of the mycotoxin deoxynivalenol (DON), formed through the de-epoxidation of DON by gut microbiota.[1][2] Historically considered a detoxification product with significantly lower toxicity than its parent compound, recent research has unveiled a more complex biological profile for DOM-1. While it lacks the epoxide group responsible for the potent ribotoxic stress response induced by DON, DOM-1 is not biologically inert.[3][4] It exhibits subtle but significant effects on various physiological systems, including the immune and reproductive systems, and its presence serves as a critical biomarker for DON exposure.[5][6] This technical guide provides an in-depth analysis of the biological significance of DOM-1, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and analytical workflows.

Toxicokinetics and Metabolism

The transformation of DON to DOM-1 is primarily a detoxification pathway mediated by anaerobic bacteria residing in the gastrointestinal tract of various animal species, and in some cases, humans.[1][7] This microbial biotransformation is a crucial factor in determining species-specific susceptibility to DON toxicity.[8]



Key Points:

- Formation: DOM-1 is formed by the microbial de-epoxidation of DON at the C12/C13 epoxy group.[9]
- Location: This conversion predominantly occurs in the rumen of polygastric animals and the large intestine of monogastric species, including chickens and swine.[2][10]
- Human Microbiota: The capacity of human fecal microbiota to convert DON to DOM-1 varies among individuals. One study demonstrated this transformation in vitro by the fecal slurry from one out of five volunteers, with the resulting DOM-1 being detected in the urine of that individual.[7][11]
- Significance: The conversion of DON to DOM-1 prior to absorption in the small intestine significantly reduces the systemic toxicity of ingested DON.[10]

Comparative Toxicodynamics of DON and DOM-1

The primary structural difference between DON and DOM-1—the absence of the C12-C13 epoxy group in DOM-1—underpins their distinct toxicological profiles.[12] While DON is a potent inhibitor of protein synthesis via the ribotoxic stress response, DOM-1's mechanisms of action are more nuanced.[1][3]

Cellular Viability and Cytotoxicity

Numerous in vitro studies have consistently demonstrated that DOM-1 is significantly less cytotoxic than DON across various cell lines.



Cell Line	Assay	DON Effect	DOM-1 Effect	Reference
Porcine Intestinal Epithelial Cells (IPEC-1)	MTT Assay	Reduced viability above 0.5 μmol/L	No decrease in viability up to 228 μmol/L	[13]
Porcine Intestinal Epithelial Cells (IPEC-J2)	WST-1 Assay	Viability decreased at 3.5 μmol/L	No effect observed	[13][14]
Human Colon Carcinoma Cells (Caco-2)	LDH Release	No significant effect	16.8 μM increased LDH release (not statistically significant)	[15]
Human Hepatocellular Carcinoma Cells (HepG2)	WST-1 Assay	Viability decreased starting at 0.9 µmol/L	No effect on viability, but albumin secretion decreased at 228 µmol/L	[13][14]
Trout Gill Cells (RTgill-W1)	NR and SRB Assay	Viability affected starting at 10 μmol/L	No effect observed	[14]
Mouse Macrophage Cells (RAW 264.7)	WST-1 Assay	No effect on viability	No effect on viability	[13]
Porcine T-Cell Subsets	Proliferation Assay	Decreased proliferation > 0.4 μΜ	No effect at 16 μΜ	[16]

Immunomodulatory Effects

While DON exhibits both immunostimulatory and immunosuppressive properties depending on the dose, DOM-1 generally shows a lack of significant immunomodulatory activity, particularly



at concentrations where DON is active.[5][16]

Cell Line/System	Parameter	DON Effect	DOM-1 Effect	Reference
Mouse Macrophage Cells (RAW 264.7) (LPS- stimulated)	Nitric Oxide (NO) Release	Significant decrease at 0.84 µmol/L	No significant reduction	[13]
Mouse Macrophage Cells (RAW 264.7) (LPS- stimulated)	IL-6 Release	Increased at 0.42 μmol/L	No influence on cytokine release	[13][14]
Mouse Macrophage Cells (RAW 264.7) (LPS- stimulated)	TNF-α Release	No effect	No influence on cytokine release	[13]
Porcine T-Cell Subsets	CD8α and CD27 expression	Reduction from 0.8 μM	No effect at 16 μΜ	[16]
Porcine T-Cell Subsets	CD28 expression	Diminished at 1.6 μΜ	No effect at 16 μΜ	[16]

Effects on Intestinal Barrier Function

DON is known to disrupt intestinal barrier integrity. In contrast, DOM-1 has been shown to have minimal to no adverse effects on the intestinal barrier.



Species	Model	Parameter	DON Effect	DOM-1 Effect	Reference
Broiler Chickens	In vivo	Paracellular mannitol flux	Increased flux in duodenum, jejunum, and cecum	No significant change in intestinal permeability	[4]
Caco-2 cells	In vitro	Transepitheli al Electrical Resistance (TEER)	Decreased TEER	No measurable adverse effects	[15][17]

Endocrine and Reproductive Effects

Recent studies have indicated that DOM-1, while less toxic than DON, is not devoid of biological activity in the reproductive system, particularly in cattle.



Species/Syste m	Parameter	Concentration	Observed Effect	Reference
Bovine	In vivo (intrafollicular injection)	100 ng/mL	Cessation of follicular growth	[5][18]
Bovine	In vivo (feed contamination)	6 ppm DON leading to 20 ng/mL blood DOM-1	Did not alter the number of viable embryos	[5][18]
Bull Spermatozoa	In vitro	Not specified	Reduced motility over a 10-hour period	[5][18]
Bovine Oocytes	In vitro (during	Not specified	Reduced rate of blastocyst formation	[5][18]
Bovine Ovarian Theca Cells	In vitro	Not specified	Increased apoptosis	[5]

Mechanisms of Action Ribotoxic Stress Response

The primary mechanism of DON's toxicity is the inhibition of protein synthesis through binding to the ribosome, which triggers a "ribotoxic stress response" and activates mitogen-activated protein kinases (MAPKs).[19] The absence of the C12-C13 epoxy group in DOM-1 prevents it from effectively binding to the ribosome in the same manner, thus it does not activate the ribotoxic stress response.[3]

Endoplasmic Reticulum (ER) Stress

While DOM-1 does not induce a ribotoxic stress response, it has been shown to increase endoplasmic reticulum (ER) stress in bovine ovarian theca cells.[3][20] This suggests an alternative mechanism for its observed effects on reproductive tissues.

DOM-1 Induced ER Stress Pathway in Bovine Theca Cells





Click to download full resolution via product page

Caption: DOM-1 induces ER stress in bovine theca cells.

DOM-1 as a Biomarker of DON Exposure

The detection of DOM-1 in biological fluids, particularly urine, serves as a reliable indicator of DON exposure and subsequent metabolism by the gut microbiota.[6][7] The presence and concentration of DOM-1 can provide insights into an individual's or animal's capacity to detoxify DON.

- Human Studies: The detection of DOM-1 in human urine has been linked to the presence of specific gut microbial populations capable of DON de-epoxidation.[7] In one study, a volunteer whose fecal microbiota transformed DON to DOM-1 in vitro also had detectable levels of DOM-1 in their urine (4.7% of DON).[7][11] However, other studies have not detected DOM-1 in human urine samples, suggesting that this detoxification pathway may not be widespread in the human population.[8]
- Animal Studies: In pigs, both DON and DOM-1 are considered important urinary biomarkers of DON exposure.[6]

Experimental Protocols In Vitro Cell Viability Assay (WST-1)

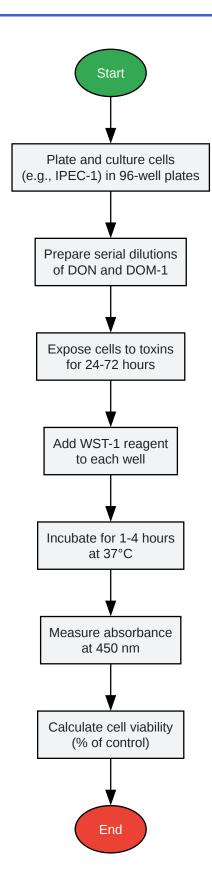
This protocol is adapted from studies assessing the cytotoxicity of DON and DOM-1.[13]



- Cell Culture: Plate cells (e.g., IPEC-1, HepG2) in 96-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.
- Toxin Exposure: Prepare serial dilutions of DON and DOM-1 in culture medium. Remove the old medium from the cells and add 100 μL of the medium containing the respective toxin concentrations. Incubate for a specified period (e.g., 24, 48, 72 hours).
- WST-1 Reagent Addition: Add 10 μL of WST-1 reagent to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
- Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Express the results as a percentage of the viability of control (untreated) cells.

Workflow for In Vitro Cytotoxicity Testing





Click to download full resolution via product page

Caption: General workflow for assessing cytotoxicity using a WST-1 assay.



Analysis of DOM-1 in Urine by LC-MS/MS

This protocol is a generalized procedure based on methods described for the detection of mycotoxin biomarkers.[7][21][22]

- Sample Preparation:
 - Take a 1-2 mL aliquot of urine.
 - Add an internal standard (e.g., ¹³C₁₅-DON).
 - \circ Perform enzymatic hydrolysis (e.g., using β -glucuronidase) to release conjugated forms of the mycotoxins.
- Clean-up:
 - Purify the sample using an immunoaffinity column specific for DON and its metabolites.
 - Elute the analytes with methanol.
- Concentration:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase.
- LC-MS/MS Analysis:
 - Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
 - Separate the analytes on a C18 reversed-phase column.
 - Detect and quantify DOM-1 using selected reaction monitoring (SRM) in either positive or negative electrospray ionization mode.
- Quantification:



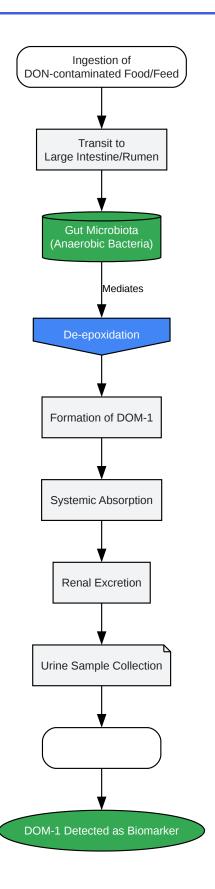
Foundational & Exploratory

Check Availability & Pricing

- Construct a calibration curve using standards of known DOM-1 concentrations prepared in a blank urine matrix.
- Calculate the concentration of DOM-1 in the sample based on the calibration curve.

Logical Relationship: DON Exposure to DOM-1 Detection





Click to download full resolution via product page

Caption: Pathway from DON ingestion to urinary DOM-1 detection.



Conclusion and Future Directions

Deepoxy-deoxynivalenol (DOM-1) represents a significant detoxification product of the mycotoxin DON. Its biological significance lies in its substantially reduced toxicity compared to the parent compound, which is attributed to the absence of the reactive epoxy group. This structural modification prevents the induction of the ribotoxic stress response, a key mechanism of DON's toxicity. However, emerging evidence suggests that DOM-1 is not entirely inert, exhibiting subtle effects on the reproductive system, potentially through the induction of ER stress.

For researchers and drug development professionals, understanding the biological profile of DOM-1 is crucial for several reasons:

- Risk Assessment: Accurate risk assessment of DON-contaminated food and feed must consider the metabolic conversion to the less toxic DOM-1.
- Biomarker Development: DOM-1 serves as a valuable biomarker for assessing exposure to DON and the detoxification capacity of an individual or animal.
- Therapeutic Strategies: The microbial enzymes responsible for the DON-to-DOM-1 conversion are being explored as feed additives to mitigate the toxic effects of DON in livestock.

Future research should focus on further elucidating the alternative mechanisms of action of DOM-1, particularly its effects on the reproductive and endocrine systems. Additionally, more extensive studies are needed to understand the prevalence and activity of DON-de-epoxidizing bacteria in the human gut microbiome and the implications for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. The Human Fecal Microbiota Metabolizes Deoxynivalenol and Deoxynivalenol-3-Glucoside and May Be Responsible for Urinary Deepoxy-Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial transformation of deoxynivalenol (vomitoxin) PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deepoxy-deoxynivalenol (DOM-1), a derivate of deoxynivalenol (DON), exhibits less toxicity on intestinal barrier function, Campylobacter jejuni colonization and translocation in broiler chickens PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomarkers of Deoxynivalenol, Citrinin, Ochratoxin A and Zearalenone in Pigs after Exposure to Naturally Contaminated Feed Close to Guidance Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A biomarker survey of urinary deoxynivalenol in China: the Shanghai Women's Health Study PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deoxynivalenol and its metabolite deepoxy-deoxynivalenol: multi-parameter analysis for the evaluation of cytotoxicity and cellular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deepoxy-deoxynivalenol (DOM-1), a derivate of deoxynivalenol (DON), exhibits less toxicity on intestinal barrier function, Campylobacter jejuni colonization and translocation in broiler chickens PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of deoxynivalenol (DON) and its microbial biotransformation product deepoxydeoxynivalenol (DOM-1) on a trout, pig, mouse, and human cell line PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deoxynivalenol and Its Modified Forms: Are There Major Differences? PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deoxynivalenol Affects Proliferation and Expression of Activation-Related Molecules in Major Porcine T-Cell Subsets PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.vu.nl [research.vu.nl]
- 18. Effects of the mycotoxin metabolite de-epoxy-deoxynivalenol (DOM-1) on embryo development and sperm motility in cattle PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Mycotoxin De-Epoxy-Deoxynivalenol (DOM-1) Increases Endoplasmic Reticulum Stress in Ovarian Theca Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. series.publisso.de [series.publisso.de]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Deepoxy-deoxynivalenol (DOM-1): A Comprehensive Technical Guide on its Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670184#biological-significance-of-deepoxy-deoxynivalenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com